5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde
Overview
Description
“5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound is a derivative of tetrahydropyran, which is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the reaction of alcohols and 3,4-dihydropyran, resulting in 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and are commonly used as protecting groups in organic synthesis .Chemical Reactions Analysis
Tetrahydropyran derivatives, such as “this compound”, can undergo a variety of chemical reactions . For instance, the alcohol in these ethers can be restored by acid-catalyzed hydrolysis .Scientific Research Applications
Synthesis of Polycyclic Structures
A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives has been developed. This process involves the condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol, using TMSOTf in dichloromethane. This method offers a rapid, modular approach to create complex polycyclic architectures integral to many natural products (Someswarao, Khan, Reddy, & Sridhar, 2018).
Acid-Catalyzed Dehydration Studies
The acid-catalyzed conversion of fructose to 5-(hydroxymethyl)-2-furaldehyde (HMF) has been studied in different solvents. This research identified several intermediates and reaction paths, providing valuable insights into the structural aspects and reaction mechanisms involved in the process (Akien, Qi, & Horváth, 2012).
Catalytic Cross-Coupling Reactions
5-Pyridyl- and 5-aryl-2-furaldehydes have been synthesized from furaldehyde diethyl acetal via a multi-step, one-pot procedure involving deprotonation, transmetalation, palladium-catalyzed cross-coupling, and aldehyde deprotection. This technique demonstrates the versatility of 5-(tetrahydro-2H-pyran-2-YL)-2-furaldehyde in organic synthesis (Gauthier et al., 2002).
Synthesis of Acrylic Acid Esters
The reaction of 5-X-2-furaldehydes with ethyl cyanoacetate in the presence of sodium ethoxide has been used to produce ethyl 2-cyano-3-(5-X-2-furyl)acrylates. This process highlights the chemical reactivity and potential applications of this compound in the synthesis of various esters (Kada et al., 1994).
Spectroscopic and Theoretical Analysis
5-(Hydroxymethyl)-2-furaldehyde has been characterized using spectroscopic techniques and high-level quantum chemical calculations. This study provides detailed insights into the molecular geometry, vibrational properties, and electronic properties of the compound, demonstrating its significance in scientific research (Rajkumar et al., 2020).
Safety and Hazards
The safety data sheet for a related compound, “1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed and toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
5-(oxan-2-yl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHKOWKQBQTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672407 | |
Record name | 5-(Oxan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-73-1 | |
Record name | 5-(Oxan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.